

Application Notes and Protocols for SPECT/CT Imaging of 177Lu-PNT6555

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Compound of Interest		
Compound Name:	PNT6555	
Cat. No.:	B12385667	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for SPECT/CT imaging with the investigational radiopharmaceutical 177Lu-**PNT6555**. The information is collated from publicly available data from the FRONTIER clinical trial (NCT05432193) and preclinical studies, intended to guide research and development efforts.

Introduction to 177Lu-PNT6555

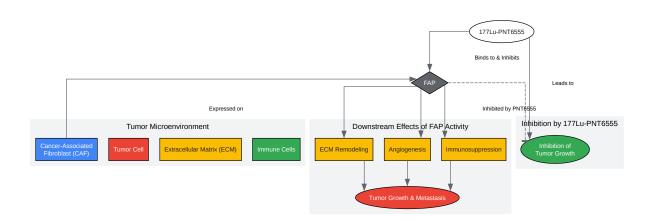
177Lu-PNT6555 is a radioligand therapy targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed in the tumor microenvironment of more than 90% of epithelial carcinomas.[1] PNT6555 is a FAP-targeting compound composed of a DOTA chelator and a FAP-targeting moiety.[1] The lutetium-177 radioisotope delivers therapeutic beta radiation to FAP-expressing cells, primarily cancer-associated fibroblasts (CAFs), thereby disrupting the tumor stroma and inhibiting tumor growth.[1] Its diagnostic counterpart, 68Ga-PNT6555, is used for PET/CT imaging to identify patients with FAP-positive tumors who may be eligible for 177Lu-PNT6555 therapy.[1][2]

Mechanism of Action and Signaling Pathway

PNT6555 functions as a FAP inhibitor.[3] FAP is known to promote tumor progression through several mechanisms, including extracellular matrix remodeling, angiogenesis, and immunosuppression. By inhibiting FAP, 177Lu-**PNT6555** is designed to counteract these protumorigenic effects. The binding of **PNT6555** to FAP delivers a cytotoxic dose of radiation from



the attached 177Lu, leading to DNA damage and apoptosis in FAP-expressing cells within the tumor microenvironment.



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Caption: Signaling pathway of FAP and the inhibitory action of 177Lu-PNT6555.

Quantitative Dosimetry Data

The following table summarizes the cumulative absorbed doses in normal organs and the specific absorbed dose in tumors from the FRONTIER Phase 1 clinical trial of 177Lu-**PNT6555**.



Organ/Tissue	Cumulative Absorbed Dose (Gy) at 12 GBq/cycle (4 cycles)
Kidneys	6.72
Bone Marrow	0.23
Spleen	1.04
Heart	0.68
Liver	0.81
Tumor	Mean (Range) Specific Absorbed Dose (Gy/GBq)
0.16 (0.02 - 0.45)	
Data sourced from the FRONTIER Phase 1 study results.[1]	

Experimental ProtocolsPatient Selection and Preparation

- Patient Eligibility: Patients should have advanced or metastatic solid tumors with FAP overexpression confirmed by 68Ga-PNT6555 PET/CT.[2][4] FAP positivity is typically defined as ≥50% of lesions with a maximum standardized uptake value (SUVmax) of ≥1.5 times the mean SUV of the liver.[2] Patients should have adequate organ function.[2]
- Informed Consent: All participants must provide written informed consent before any studyrelated procedures.
- Hydration: Patients should be well-hydrated before and after the administration of 177Lu-PNT6555 to promote the clearance of the radiopharmaceutical.

Radiopharmaceutical Administration

 Dosage: 177Lu-PNT6555 is administered intravenously. The FRONTIER trial evaluated dose levels of 4, 8, and 12 GBq (±10%) administered every 6 weeks for up to 6 cycles.[1][2]

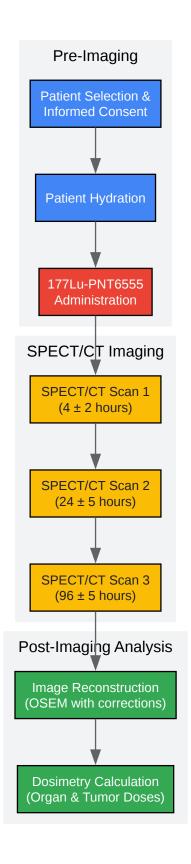


 Administration Procedure: Administer 177Lu-PNT6555 via a slow intravenous injection or infusion according to institutional guidelines for radiopharmaceutical handling and administration.

SPECT/CT Imaging Protocol for Dosimetry

The following protocol is based on the imaging parameters from the FRONTIER trial and general best practices for 177Lu SPECT/CT imaging.





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